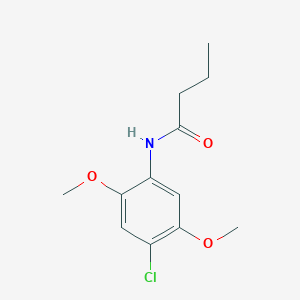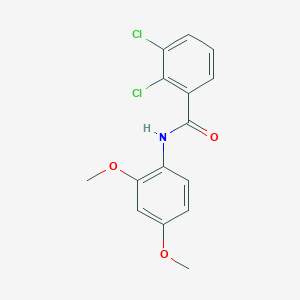
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity towards cancer cells. It targets cancer cells and leaves normal cells unaffected. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which makes it challenging to administer in vivo.
Direcciones Futuras
The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in various fields of scientific research make it an exciting area for future research. Some of the future directions for research include:
1. Investigating the efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other anti-cancer drugs.
2. Studying the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases, such as Alzheimer's and Parkinson's.
3. Developing new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility.
4. Investigating the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide as a diagnostic tool for cancer detection.
Conclusion:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has shown potential applications in various fields of scientific research, particularly in cancer research. Its specificity towards cancer cells and its ability to inhibit the Akt/mTOR signaling pathway make it an exciting area for future research. The development of new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility and investigating its potential in the treatment of other diseases are some of the future directions for research in this area.
Métodos De Síntesis
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been achieved using various methods. One such method involves the reaction of 6-chlorobenzothiazole-2-amine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-4-7-13-14(9-11)22-16(19-13)20-15(21)8-3-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRGFXRZVAUNX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)


![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)




![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)